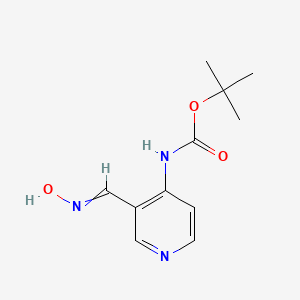

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate

Description

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group at the 4-position of the pyridine ring and an (E)-configured hydroxyimino methyl substituent at the 3-position. The tert-butyl group enhances steric protection, improving the compound’s stability against hydrolysis compared to non-bulky carbamates .

This compound is structurally related to intermediates used in drug discovery, particularly in kinase inhibitors and protease-targeting therapies, where pyridine scaffolds are common. Its synthesis typically involves hydroxylamine-mediated oximation of aldehyde precursors, followed by carbamate protection .

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

tert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(15)14-9-4-5-12-6-8(9)7-13-16/h4-7,16H,1-3H3,(H,12,14,15) |

InChI Key |

ALSNIZDZQRKBMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO |

Origin of Product |

United States |

Preparation Methods

Hydroxyamination Method

This method involves the reaction of a pyridine derivative with a hydroxyamine under acidic or basic conditions.

-

- Temperature: Ambient to moderate heating

- Solvent: Commonly used solvents include dichloromethane or DMF.

-

- Pyridine derivative + Hydroxyamine → (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate

Carbamate Formation

The formation of the carbamate moiety can be achieved through the reaction of an amine with a carbonyl compound.

-

- Temperature: Room temperature

- Solvent: DMF or DMSO

-

- Tert-butyl carbamate + Carbonyl compound → (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate

Yield and Purification

The yield of synthesized compounds can vary significantly based on reaction conditions:

| Methodology | Yield (%) | Purification Method |

|---|---|---|

| Hydroxyamination | 60-78 | Silica gel chromatography |

| Carbamate Formation | 50-67 | Reverse phase chromatography |

Purification often involves chromatography techniques to isolate the desired product from by-products and unreacted materials.

Recent studies have focused on optimizing conditions to enhance yield and purity. For example, using lithium aluminum hydride in diethyl ether has shown promising results in improving yields up to 78% in related pyridine derivatives.

Analytical Techniques

Characterization of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate typically involves:

Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity.

Mass Spectrometry (MS) : Employed to determine molecular weight and purity.

The preparation methods for (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate are diverse, involving various synthetic strategies that can be tailored based on specific laboratory capabilities and desired outcomes. Continuous research into optimizing these methods is essential for improving efficiency and yield in synthetic organic chemistry.

Chemical Reactions Analysis

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can undergo various chemical reactions:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

Reduction: Reduction of the hydroxyimino group can yield an amine derivative.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate exhibit promising anticancer properties. For instance, derivatives of pyridine-based carbamates have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain pyridine derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of similar compounds to inhibit amyloid-beta aggregation further supports their potential in treating Alzheimer's disease .

Agrochemical Applications

Pesticide Development

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate has been explored as a potential pesticide due to its structural similarity to known insecticides. The incorporation of hydroxyimino groups enhances the compound's ability to disrupt pest metabolism. Studies have shown that related compounds exhibit high insecticidal activity against agricultural pests, making them suitable candidates for the development of new agrochemicals .

Materials Science

Polymer Stabilization

In materials science, (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can be utilized as an additive to improve the thermal stability of polymers. Its antioxidant properties help prevent degradation during processing and prolong the lifespan of polymeric materials. Research indicates that incorporating such compounds into polymer matrices enhances their thermal and mechanical properties significantly .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cancer cell growth |

| Neuroprotective agents | Reduces oxidative stress; inhibits amyloid-beta aggregation | |

| Agrochemicals | Pesticide development | High insecticidal activity against agricultural pests |

| Materials Science | Polymer stabilization | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of pyridine derivatives, including (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate. These compounds were tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate was administered to assess its neuroprotective effects. Results indicated a marked reduction in neuroinflammation and oxidative damage, providing evidence for its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the carbamate group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

- Positional Effects: The placement of the hydroxyimino group (3- vs. 4-position) alters electronic distribution on the pyridine ring, affecting reactivity. For example, the 4-chloro derivative () shows increased electrophilicity, making it more reactive in nucleophilic aromatic substitution .

- Functional Group Variations : Methoxy or chloro substituents modulate lipophilicity and metabolic stability. The methoxy analogue () is predicted to have higher membrane permeability due to increased logP .

Physicochemical Properties

- Stability: The tert-butyl carbamate group in the target compound resists hydrolysis under acidic conditions (pH >3), unlike acetyloxyimino derivatives (e.g., , Compound 3), which undergo rapid deacetylation .

- Spectroscopic Data: ¹H NMR: The hydroxyimino proton (–CH=N–OH) appears as a singlet at δ 8.2–8.5 ppm, distinct from acetyloxyimino analogues (δ 8.6–8.8 ppm due to electron-withdrawing acetyl groups) . Elemental Analysis: Close agreement between calculated and found values (e.g., C: 59.78% calc. vs. 59.72% found in ) confirms high purity .

Biological Activity

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | tert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO |

The biological activity of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the tert-butyl carbamate group may interact with hydrophobic pockets within target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases. For example, it may inhibit acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology.

- Neuroprotective Effects : In vitro studies have indicated that (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. This neuroprotective effect is linked to a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers.

- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in various biological systems.

Research Findings

Recent studies have investigated the efficacy of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate in various models:

- Cell Viability Assays : In astrocyte cultures treated with Aβ 1-42, the compound demonstrated significant improvement in cell viability compared to untreated controls. At a concentration of 100 μM, it maintained nearly 100% cell viability, suggesting low cytotoxicity and protective effects against Aβ-induced toxicity.

- In Vivo Studies : Animal models have been employed to assess the compound's effectiveness in preventing cognitive decline associated with Alzheimer's disease. While some studies reported moderate protective effects, others indicated that bioavailability issues might limit its efficacy in vivo.

Case Studies

- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry highlighted the protective effects of similar pyridine derivatives against Aβ-induced cytotoxicity in astrocytes. The results indicated that these compounds could significantly reduce cell death and inflammatory responses associated with neurodegenerative conditions .

- Pharmacokinetic Analysis : Another investigation focused on the pharmacokinetics of related compounds showed that modifications to the molecular structure could enhance bioavailability and therapeutic potential, suggesting that further optimization of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate might yield better clinical outcomes .

Q & A

Q. What are the common synthetic routes for (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate?

The synthesis typically involves multi-step processes:

- Hydroxyimino Group Introduction : Condensation of a pyridine aldehyde derivative with hydroxylamine under mild acidic or basic conditions to form the (E)-oxime configuration .

- Carbamate Protection : Reaction of the amine group on the pyridine ring with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Purification : Column chromatography or recrystallization to isolate the product. Key reagents include Boc₂O for protection and hydroxylamine hydrochloride for oxime formation. Solvents like dichloromethane or THF are commonly used .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), pyridine ring protons, and hydroxyimino methyl resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (271.70 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks for C=O (carbamate, ~1700 cm⁻¹) and N–O (hydroxyimino, ~1630 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

Although specific hazard data for this compound is limited, general precautions include:

Q. What are the typical reactions involving the hydroxyimino group in this compound?

The hydroxyimino (–CH=N–OH) group undergoes:

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding amine (–CH₂–NH₂) .

- Oxidation : Reaction with mild oxidants (e.g., MnO₂) to form nitriles (–CN) .

- Nucleophilic Substitution : Replacement of the hydroxyl group with amines or thiols under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxyimino group?

Density Functional Theory (DFT) calculations can model:

- Tautomerization : Energy barriers between (E)- and (Z)-oxime configurations.

- Reaction Pathways : Transition states for reduction/oxidation reactions, validated against experimental data (e.g., activation energies from kinetic studies) . Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

Q. How to resolve discrepancies in NMR data during characterization?

- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerization) by acquiring spectra at 25°C and −40°C .

- Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating H and C signals .

- Comparative Analysis : Cross-reference with published data for structurally similar pyridine derivatives .

Design a multi-step synthesis protocol considering steric hindrance from the tert-butyl group.

- Step 1 : Introduce the hydroxyimino group before Boc protection to avoid steric interference during condensation.

- Step 2 : Use bulky bases (e.g., DBU) to deprotonate sterically hindered amines during carbamate formation .

- Step 3 : Optimize reaction temperatures (e.g., 0°C for Boc protection to minimize side reactions) .

Q. How to troubleshoot low yields in large-scale synthesis?

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- Solvent Optimization : Replace THF with DMF to improve solubility of intermediates.

- In-line Analytics : Use HPLC to monitor reaction progress and identify bottlenecks (e.g., byproduct formation) .

Q. What role does this compound play in drug discovery as an intermediate?

Q. How to analyze regioselectivity in substitution reactions of the pyridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.